Ethyl 4-(aminomethyl)benzoate
Overview
Description
Ethyl 4-(aminomethyl)benzoate is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as 4-Aminomethyl-benzoic acid ethyl ester and ethyl 4-aminomethylbenzoate . The molecular weight of this compound is 179.22 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7,11H2,1H3
. The compound has a rotatable bond count of 4 and a complexity of 162 . Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can form an electroactive conducting copolymer with o-anisidine through an electrochemical synthesis employing cyclic voltammetry .Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a topological polar surface area of 52.3 Ų . The XLogP3 of the compound is 1.5 .Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
Ethyl 4-(aminomethyl)benzoate has been studied for its role in forming hydrogen-bonded supramolecular structures. In one study, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate molecules were linked by N-H...O hydrogen bonds into chains, showcasing the potential of this compound in constructing complex molecular architectures (Portilla et al., 2007).
Optical Nonlinear Properties
This compound derivatives have been synthesized and evaluated for their optical nonlinear properties, such as nonlinear refractive index and optical limiting, making them candidates for optical limiter applications (Abdullmajed et al., 2021).
Antiplatelet Activity
Derivatives of this compound have been synthesized for potential use in antiplatelet drugs. One study identified ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate as a non-peptide protease-activated receptor 4 antagonist, showing promise in the development of novel antiplatelet drug candidates (Chen et al., 2008).
Anti-Juvenile Hormone Agents
This compound derivatives have been explored for their potential as anti-juvenile hormone agents in insects, affecting the juvenile hormone synthesis and thus influencing insect development and metamorphosis (Kaneko et al., 2011).
Mechanism of Action
Target of Action
Ethyl 4-(aminomethyl)benzoate, like other local anesthetics, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and pain perception .
Mode of Action
The compound interacts with its targets by binding to specific parts of the sodium ion channels . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, local anesthetics like this compound can reduce the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway . By blocking sodium ion channels, the compound prevents the depolarization of nerve cells, which is necessary for the propagation of nerve impulses . This blockage results in a loss of local sensation, providing an anesthetic effect .
Pharmacokinetics
They are often applied topically or injected directly into the tissue to ensure effective local anesthesia .
Result of Action
The primary result of this compound’s action is local anesthesia . By blocking nerve impulses, it causes a temporary loss of sensation in the area of application. This makes it useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and treatment of skin conditions .
Properties
IUPAC Name |
ethyl 4-(aminomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTQEHGXBKFLKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331179 | |
Record name | ethyl 4-(aminomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366-84-7 | |
Record name | ethyl 4-(aminomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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